molecular formula C17H15F2N3O2 B2464086 N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 477868-59-0

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2464086
CAS No.: 477868-59-0
M. Wt: 331.323
InChI Key: GVPKPBHZOBGLME-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a quinazoline core substituted with methoxy groups and a difluorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,5-difluorobenzyl chloride with 6,7-dimethoxyquinazolin-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The difluorophenylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine: shares structural similarities with other quinazoline derivatives, such as:

Uniqueness

Properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c1-23-15-6-12-14(7-16(15)24-2)21-9-22-17(12)20-8-10-5-11(18)3-4-13(10)19/h3-7,9H,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPKPBHZOBGLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C=CC(=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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